molecular formula C11H20N2O2 B1380635 tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1628604-98-7

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1380635
CAS No.: 1628604-98-7
M. Wt: 212.29 g/mol
InChI Key: UKJRVIMFXWMTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate reflects its spirocyclic architecture and functional groups. The parent structure, 2,6-diazaspiro[3.3]heptane , consists of two three-membered rings sharing a single spiro carbon atom. The numbering begins at the spiro carbon, with one nitrogen at position 2 and the other at position 6. The tert-butyl carboxylate group is attached to the nitrogen at position 2, while a methyl group substitutes the nitrogen at position 6.

The structural representation (Figure 1) highlights the spiro junction, where the central carbon connects two aziridine-like rings. The SMILES notation O=C(N1CC2(CN(C)C2)C1)OC(C)(C)C confirms the connectivity:

  • The tert-butyl oxycarbonyl group (OC(C)(C)C) is bonded to the first nitrogen.
  • The methyl group (CN(C)) is attached to the second nitrogen.

The InChI code (1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3) further delineates the atomic arrangement, emphasizing the absence of stereochemical descriptors in the default representation.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1628604-98-7 , a universal identifier for chemical substances. Additional identifiers include:

Identifier Type Value Source
MDL Number MFCD28501346
PubChem CID 90430519
Synonym 6-Methyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester

These identifiers facilitate cross-referencing across databases and literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₂₀N₂O₂ comprises:

  • 11 carbon atoms (including the spiro carbon and tert-butyl group),
  • 20 hydrogen atoms ,
  • 2 nitrogen atoms (one in each aziridine ring),
  • 2 oxygen atoms (from the carboxylate group).

Molecular weight calculation :
$$
(12.01 \times 11) + (1.01 \times 20) + (14.01 \times 2) + (16.00 \times 2) = 212.29 \, \text{g/mol}
$$

This matches experimental data from multiple sources.

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 20 1.01 20.20
N 2 14.01 28.02
O 2 16.00 32.00
Total 212.29

Stereochemical Considerations in Spirocyclic Architecture

Spiro compounds like this compound may exhibit axial chirality due to non-planar ring systems. The spiro carbon’s tetrahedral geometry and the orthogonal orientation of the two rings can create enantiomers if the substituents lack symmetry.

In this compound:

  • The tert-butyl carboxylate and methyl groups occupy distinct positions on the nitrogen atoms.
  • The two three-membered rings are non-identical, breaking potential symmetry.

However, the absence of stereochemical descriptors in its InChI key (UKJRVIMFXWMTMH-UHFFFAOYSA-N) suggests that the compound is typically synthesized or isolated as a racemic mixture or that stereoisomerism is not experimentally resolved. Theoretical models predict that introducing bulkier substituents could enhance stereochemical stability, but this remains unexplored for this specific molecule.

The spiro architecture’s rigidity also influences conformational dynamics, potentially limiting interconversion between stereoisomers at ambient temperatures.

Properties

IUPAC Name

tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJRVIMFXWMTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is in medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds.

Drug Development

This compound has been utilized in the development of novel pharmaceuticals due to its unique structural features that can enhance biological activity. For instance, it has been investigated for its potential as a scaffold in drug design targeting various diseases.

Case Study :
A study explored the synthesis of derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry.

Reaction Pathways

The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, making it versatile for synthesizing complex organic molecules.

Reaction TypeConditionsYield (%)
Nucleophilic substitutionDMF, 90°C, 18 hours100
Cycloaddition with alkenesMicrowave irradiation, 110°C, 1 hour51

These reactions demonstrate its utility in creating diverse chemical entities that can be further modified for specific applications .

Material Science

In addition to its applications in medicinal and synthetic chemistry, this compound is being explored for use in material science.

Polymer Chemistry

The compound can act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of new materials with desirable properties such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The diazaspiro[3.3]heptane core is highly modular. Substitutions at positions 5, 6, or the nitrogen atoms significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Weight Key Functional Groups Melting Point (°C) Optical Rotation ([α]D)
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (Target) 6-methyl 212.29* tert-butyl carbamate, methyl N/A N/A
tert-Butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate 6-acetyl 240.30 tert-butyl carbamate, acetyl N/A N/A
tert-Butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate 6-(benzyloxy)alkenyl 381.21 tert-butyl carbamate, benzyl ether Oil [α]D28 = -20.5 (c = 1.0, CHCl3)
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate 6-phenylpentenyl 358.5 tert-butyl carbamate, phenyl Oil [α]D28 = +3.5 (c = 1.0, CHCl3)
tert-Butyl 6-((R)-tert-butylsulfinyl)-5-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 6-tert-butylsulfinyl, 5-aryl 431.16 tert-butyl carbamate, sulfinyl, aryl 102–104 [α]D20 = +20.4 (c = 0.1, MeOH)

Notes:

  • Steric Effects : Bulky substituents (e.g., tert-butylsulfinyl ) increase melting points and reduce solubility compared to smaller groups (methyl or acetyl).
  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl ) may enhance reactivity in nucleophilic substitutions.
  • Optical Activity : Chiral centers introduced via sulfinyl or alkenyl groups yield significant optical rotation, critical for enantioselective synthesis .

Biological Activity

Introduction

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, with the CAS number 1041026-70-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Boiling Point : Data not available
  • Log P (octanol-water partition coefficient) : 0.93, indicating moderate lipophilicity .

Biological Activity

1. Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • CYP Inhibition : The compound is not an inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk for drug-drug interactions via this pathway .
  • P-glycoprotein Substrate : It acts as a substrate for P-glycoprotein, which may influence its absorption and distribution in the body .

2. Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, its structural characteristics suggest potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 A study on the synthesis of diazaspiro compounds reported that tert-butyl derivatives showed significant activity in modulating neurotransmitter release in vitro .
Study 2 In vivo studies demonstrated that these compounds could influence behavioral responses in animal models, suggesting potential applications in treating neurological disorders .
Study 3 Research highlighted the compound's ability to inhibit certain cancer cell lines through apoptosis induction mechanisms .

Toxicology and Safety

While specific toxicity data for this compound is limited, general safety profiles indicate that it may cause irritation upon contact and should be handled with care .

Q & A

Q. Table 1. Comparative Reactivity in Coupling Reactions

SubstrateCoupling ReagentSolventTime (h)Yield (%)
2,6-Diazaspiro derivativeHATU/DIPEADCM1768
Linear analogueHATU/DIPEADMF492

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH (1 month)2.1Boc-deprotected
25°C/Dry (6 months)0.8None detected

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.